molecular formula C17H17FN2O B11354372 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole CAS No. 1018126-17-4

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

Cat. No.: B11354372
CAS No.: 1018126-17-4
M. Wt: 284.33 g/mol
InChI Key: ACTFDDNQWFSZKH-UHFFFAOYSA-N
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Description

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole is a synthetic organic compound that belongs to the benzimidazole class of chemicals Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with 2,6-dimethylphenol and 6-fluoro-1H-benzimidazole as the primary starting materials.

    Formation of Intermediate: The 2,6-dimethylphenol is reacted with an appropriate alkylating agent, such as ethyl bromide, in the presence of a base like sodium hydroxide to form 2,6-dimethylphenoxyethyl bromide.

    Coupling Reaction: The intermediate 2,6-dimethylphenoxyethyl bromide is then coupled with 6-fluoro-1H-benzimidazole in the presence of a suitable catalyst, such as palladium on carbon, under reflux conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to modify the benzimidazole core.

    Substitution: The fluoro substituent can be replaced with other groups through nucleophilic substitution reactions using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of methoxy derivatives.

Scientific Research Applications

2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole has several scientific research applications, including:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.

    Biological Research: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The fluoro substituent enhances its binding affinity to these targets, while the benzimidazole core facilitates its penetration into biological membranes. This results in the modulation of various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[1-(2,6-Dimethylphenoxy)ethyl]-1H-benzimidazole: Lacks the fluoro substituent, resulting in different biological activity.

    2-[1-(2,6-Dimethylphenoxy)ethyl]-5-fluoro-1H-benzimidazole: Fluoro substituent at a different position, affecting its binding properties.

    2-[1-(2,6-Dimethylphenoxy)ethyl]-6-chloro-1H-benzimidazole: Chlorine substituent instead of fluorine, leading to variations in reactivity and potency.

Uniqueness

The presence of the fluoro substituent at the 6-position in 2-[1-(2,6-Dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole imparts unique properties, such as enhanced binding affinity and increased metabolic stability, making it a valuable compound for further research and development.

Properties

CAS No.

1018126-17-4

Molecular Formula

C17H17FN2O

Molecular Weight

284.33 g/mol

IUPAC Name

2-[1-(2,6-dimethylphenoxy)ethyl]-6-fluoro-1H-benzimidazole

InChI

InChI=1S/C17H17FN2O/c1-10-5-4-6-11(2)16(10)21-12(3)17-19-14-8-7-13(18)9-15(14)20-17/h4-9,12H,1-3H3,(H,19,20)

InChI Key

ACTFDDNQWFSZKH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)OC(C)C2=NC3=C(N2)C=C(C=C3)F

Origin of Product

United States

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